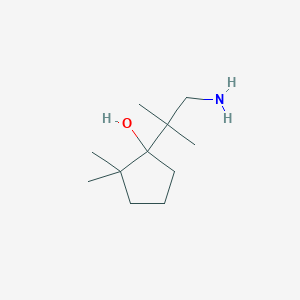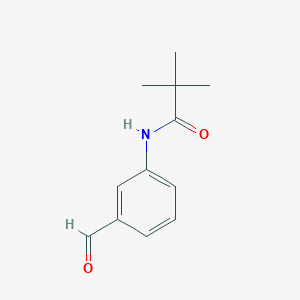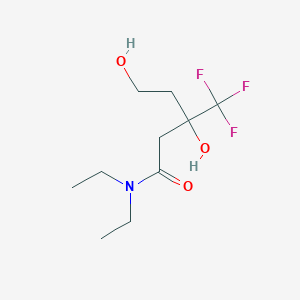
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a chemical compound with the molecular formula C10H18F3NO3 and a molecular weight of 257.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include the presence of both hydroxyl and trifluoromethyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves the reaction of diethylamine with a suitable precursor containing the trifluoromethyl group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of raw materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohol derivatives .
Aplicaciones Científicas De Investigación
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-3,5-dihydroxy-3-(methyl)pentanamide
- N,N-diethyl-3,5-dihydroxy-3-(ethyl)pentanamide
- N,N-diethyl-3,5-dihydroxy-3-(chloromethyl)pentanamide
Uniqueness
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C10H18F3NO3 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3 |
Clave InChI |
ZIMSRHJHTLIYPK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



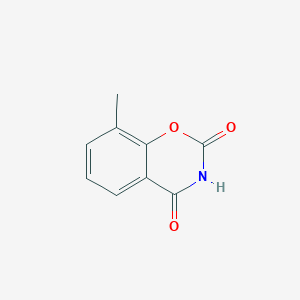
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
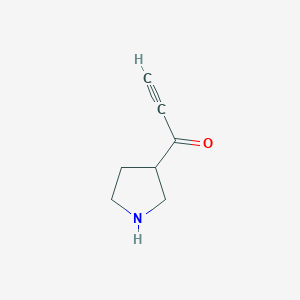

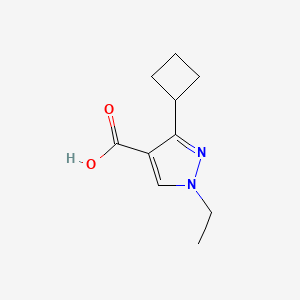
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)

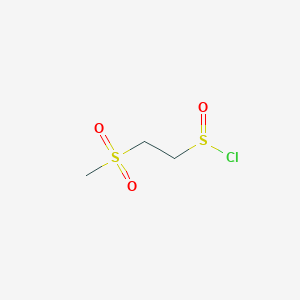

![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)

